molecular formula C7H11N3O2 B2536536 2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 736896-55-2

2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2536536
CAS No.: 736896-55-2
M. Wt: 169.184
InChI Key: JXRHDPPYXAWPOT-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Mechanism of Action

Target of Action

It’s worth noting that compounds with a pyrazole nucleus have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Pyrazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with its targets leading to a variety of cellular changes.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

The wide range of biological activities associated with pyrazole derivatives suggests that the compound’s action could result in a variety of molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Pyrazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence the reactivity of the compound and potentially impact its biological activities .

Cellular Effects

Preliminary studies suggest that pyrazole derivatives may have diverse pharmacological effects, including antileishmanial and antimalarial activities . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of pyrazole derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of 2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid in animal models have not been extensively studied. It is known that the effects of pyrazole derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Pyrazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that pyrazole derivatives can interact with various transporters or binding proteins, potentially affecting the compound’s localization or accumulation .

Subcellular Localization

It is known that pyrazole derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methyl-1H-pyrazole with a suitable amino acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
  • 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid
  • 2-Amino-3-(1H-pyrazol-1-yl)propanoic acid

Uniqueness

2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the 4-methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different binding affinities and selectivities compared to similar compounds .

Properties

IUPAC Name

2-amino-3-(4-methylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5-2-9-10(3-5)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRHDPPYXAWPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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